(2-Benzylmorpholino)(5-chlorothiophen-2-yl)methanone
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Overview
Description
(2-Benzylmorpholino)(5-chlorothiophen-2-yl)methanone: is a synthetic organic compound characterized by the presence of a benzylmorpholine moiety and a chlorothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Benzylmorpholino)(5-chlorothiophen-2-yl)methanone typically involves a multi-step process. One common method includes the reaction of 2-benzylmorpholine with 5-chlorothiophene-2-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: (2-Benzylmorpholino)(5-chlorothiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorothiophene ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophenes.
Scientific Research Applications
Chemistry: In chemistry, (2-Benzylmorpholino)(5-chlorothiophen-2-yl)methanone is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study the interactions of morpholine and thiophene derivatives with biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2-Benzylmorpholino)(5-chlorothiophen-2-yl)methanone involves its interaction with molecular targets in biological systems. The benzylmorpholine moiety may interact with receptors or enzymes, while the chlorothiophene ring can participate in various binding interactions. These interactions can modulate biological pathways, leading to specific effects.
Comparison with Similar Compounds
- (2-Benzylmorpholino)(5-bromothiophen-2-yl)methanone
- (2-Benzylmorpholino)(5-fluorothiophen-2-yl)methanone
- (2-Benzylmorpholino)(5-methylthiophen-2-yl)methanone
Uniqueness: (2-Benzylmorpholino)(5-chlorothiophen-2-yl)methanone is unique due to the presence of the chlorothiophene ring, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interactions, making it distinct from its analogs with different substituents on the thiophene ring.
Properties
IUPAC Name |
(2-benzylmorpholin-4-yl)-(5-chlorothiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c17-15-7-6-14(21-15)16(19)18-8-9-20-13(11-18)10-12-4-2-1-3-5-12/h1-7,13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIYWDXBLMCFRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC=C(S2)Cl)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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